(S)-Silodosin -

(S)-Silodosin

Catalog Number: EVT-1503554
CAS Number:
Molecular Formula: C₂₅H₃₂F₃N₃O₄
Molecular Weight: 495.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Silodosin is classified as an indoline derivative, specifically a 5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-1-(3-hydroxypropyl)indoline. It is synthesized from various chemical precursors through multiple synthetic pathways that have been optimized for yield and purity. The compound has been developed and marketed under various brand names, including Rapaflo.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Silodosin involves several key steps, often starting from 7-cyanoindoline as an initial raw material. A notable method includes:

  1. Reduction: 7-cyanoindoline is reduced using triethylsilane to form a key intermediate.
  2. Catalytic Hydrogenation: This intermediate undergoes catalytic hydrogenation to further modify its structure.
  3. Condensation Reaction: The product is then subjected to a condensation reaction with a sulfonylindoline compound under alkaline conditions.
  4. Hydrolysis: Finally, hydrolysis under alkaline and hydrogen peroxide conditions yields (S)-Silodosin .
Molecular Structure Analysis

Structure and Data

(S)-Silodosin has a complex molecular structure characterized by the following:

  • Molecular Formula: C20_{20}H27_{27}F3_{3}N2_{2}O3_{3}
  • Molecular Weight: Approximately 392.44 g/mol
  • Chiral Centers: The compound contains one chiral center at the (2R) position, contributing to its optical activity.

The three-dimensional structure of (S)-Silodosin can be visualized using molecular modeling software, highlighting its interactions with the alpha-1A adrenergic receptor.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of (S)-Silodosin involves several critical chemical reactions:

  • Reduction Reactions: The initial reduction step is crucial for obtaining the desired indoline structure.
  • Hydrogenation: Catalytic hydrogenation is employed to modify functional groups effectively.
  • Condensation Reactions: These reactions are essential for building the final structure by linking various molecular fragments.
  • Hydrolysis: This step converts cyano groups into amine functionalities, completing the synthesis .

Each reaction is optimized for conditions such as temperature, pressure, and solvent choice to maximize yield and minimize byproducts.

Mechanism of Action

Process and Data

(S)-Silodosin acts primarily through selective antagonism of the alpha-1A adrenergic receptors located in the smooth muscle of the prostate and bladder neck. By binding to these receptors, it induces relaxation of smooth muscle tissue, which alleviates urinary obstruction symptoms associated with BPH.

The mechanism can be summarized as follows:

  1. Receptor Binding: (S)-Silodosin binds selectively to alpha-1A receptors.
  2. Signal Inhibition: This binding inhibits receptor-mediated signaling pathways that would typically lead to muscle contraction.
  3. Muscle Relaxation: The result is relaxation of smooth muscles, facilitating improved urine flow .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-Silodosin exhibits several important physical and chemical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; poorly soluble in water.
  • Melting Point: Approximately 150–155 °C
  • pH Stability: Stable across a pH range of 4–8.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

(S)-Silodosin is primarily utilized in clinical settings for treating symptoms associated with benign prostatic hyperplasia. Its selective action minimizes side effects compared to non-selective alpha blockers, making it a preferred choice among healthcare providers.

In addition to its therapeutic applications, (S)-Silodosin serves as a subject of study in pharmaceutical research focused on drug delivery systems, receptor pharmacology, and chiral drug synthesis methodologies. Ongoing research aims to explore its potential applications in other areas such as cardiovascular health due to its vasodilatory effects .

Chemical and Pharmacological Profile of (S)-Silodosin

Stereochemical Configuration and Molecular Characterization

(S)-Silodosin ((2S)-1-(3-Hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]indoline-7-carboxamide) is a chiral molecule distinguished by its specific configuration at the 2-position of the propylamine side chain. This stereogenic center confers absolute (S)-configuration, critically determining its three-dimensional molecular architecture and biological interactions [1] [5]. The compound’s molecular formula is C₂₅H₃₂F₃N₃O₄, with a molecular weight of 495.54 g/mol [1] [4]. Key structural features include:

  • Indoline scaffold: A saturated bicyclic system providing rigidity.
  • Chiral propylamine linker: The (S)-configuration enables optimal receptor complementarity.
  • 2-(2,2,2-Trifluoroethoxy)phenoxy moiety: Hydrophobic domain enhancing α1A-adrenoceptor binding [5].

X-ray crystallography and cryo-EM studies reveal that the (S)-enantiomer adopts a conformation allowing simultaneous interactions with transmembrane helices 3, 5, and 6 of the α1A-adrenoceptor. Specifically, the protonated amine forms a salt bridge with Asp106³.³², while the indoline carboxamide hydrogen-bonds with Ser188⁵.⁴² and Ser192⁵.⁴⁶ [5]. The trifluoroethoxy group occupies a hydrophobic pocket defined by Val185⁵.³⁹ and Met292⁶.⁵⁵—residues divergent in α1B/α1D subtypes, explaining subtype selectivity [5].

Table 1: Molecular Characteristics of (S)-Silodosin

PropertyValue
Molecular FormulaC₂₅H₃₂F₃N₃O₄
Molecular Weight495.54 g/mol
Chiral Centers1 (S-configuration at C2)
Key Binding ResiduesAsp106³.³², Ser188⁵.⁴², Val185⁵.³⁹
logP (Predicted)3.2

Pharmacodynamics: α1-Adrenergic Receptor Subtype Selectivity

(S)-Silodosin exhibits exceptional selectivity for the α1A-adrenoceptor subtype, with binding affinities (Ki) differing markedly across subtypes:

  • α1A: Ki = 0.036 ± 0.010 nM
  • α1B: Ki = 21 ± 5 nM (583-fold lower affinity vs. α1A)
  • α1D: Ki = 2.0 ± 0.4 nM (55-fold lower affinity vs. α1A) [2] [6].

This pharmacological profile arises from structural complementarity between the (S)-enantiomer and the α1A subtype’s ligand-binding pocket. Residue Met292⁶.⁵⁵ in α1A (versus Leu310 in α1B) creates a deeper hydrophobic region accommodating the trifluoroethoxy group, while Val185⁵.³⁹ (versus Ile179 in α1D) enables tighter van der Waals contacts [5]. Functional assays confirm this selectivity:

  • In isolated human prostate tissue, (S)-silodosin potently inhibits norepinephrine-induced contractions (IC₅₀ = 0.3 nM) [3].
  • In vivo studies in dogs demonstrate an ED₁₅/ID₅₀ (dose ratio for 15% blood pressure reduction vs. 50% urethral pressure reduction) of 11.7, significantly higher than tamsulosin (2.24) or prazosin (0.196) [3] [6].

Table 2: Pharmacodynamic Profile of (S)-Silodosin

Parameterα1A-Adrenoceptorα1B-Adrenoceptorα1D-Adrenoceptor
Binding Affinity (Ki)0.036 ± 0.010 nM21 ± 5 nM2.0 ± 0.4 nM
Selectivity Ratio1 (Reference)1/5831/55
Functional IC₅₀0.3 nM (prostate)>1000 nM (spleen)120 nM (aorta)

Comparative Analysis of (R)- vs. (S)-Silodosin Enantiomers

The pharmacological activity of silodosin resides almost exclusively in the (S)-enantiomer, demonstrating marked enantioselectivity:

Receptor Binding and Functional Activity

  • α1A-Adrenoceptor Binding: The (S)-enantiomer shows 150-fold higher affinity than the (R)-form (Ki: 0.036 nM vs. 5.4 nM) due to optimal spatial orientation of the protonated amine and hydrophobic groups within the binding pocket [1] [5].
  • Functional Antagonism: In isolated prostate tissue, (S)-silodosin is 300-fold more potent than (R)-silodosin in inhibiting norepinephrine-induced contractions (IC₅₀ = 0.3 nM vs. 90 nM) [1] [3].

Pharmacokinetic Behavior

  • Metabolic Stability: (S)-Silodosin undergoes preferential glucuronidation by UGT2B7 to form the active metabolite (S)-KMD-3213G, which retains 1/8th the α1A affinity of the parent compound. The (R)-enantiomer is metabolized faster via CYP3A4, yielding inactive products [1] [4].
  • Plasma Exposure: After racemic silodosin administration, AUC of (S)-enantiomer is 3-fold higher than (R)-enantiomer in humans, attributed to slower clearance of the (S)-form [1] [9].

Clinical Implications

Phase III trials using racemic silodosin (Rapaflo®) confirm rapid symptom relief in benign prostatic hyperplasia (BPH), with significant improvements in International Prostate Symptom Score (IPSS) within 24 hours [3] [8]. This effect is driven by the (S)-enantiomer, as the (R)-form contributes minimally to α1A blockade at therapeutic doses. The enantiomeric purity thus determines therapeutic efficacy, with preclinical data suggesting that isolated (S)-silodosin could achieve equivalent BPH symptom relief at lower doses than the racemate [1] [3].

Table 3: Enantiomeric Comparison of Silodosin

Property(S)-Silodosin(R)-Silodosin
α1A Ki (nM)0.036 ± 0.0105.4 ± 1.2
Functional IC₅₀ (Prostate)0.3 nM90 nM
Primary Metabolic PathwayUGT2B7 (active metabolite)CYP3A4 (inactive metabolites)
Relative AUC (Racemic Dose)1.0 (Reference)0.33
Contribution to Efficacy>95%<5%

Properties

Product Name

(S)-Silodosin

Molecular Formula

C₂₅H₃₂F₃N₃O₄

Molecular Weight

495.53

Synonyms

(S)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.